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Compound of Interest

Compound Name: N-2-Cyanoethyl-val-leu-anilide

Cat. No.: B062154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-2-
Cyanoethyl-val-leu-anilide, a synthetic dipeptide derivative. The focus is on Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for

molecular structure elucidation. This document offers predicted data, detailed experimental

protocols, and a logical workflow for the spectroscopic analysis of this compound, serving as a

valuable resource for researchers in peptide chemistry and drug development.

Predicted Spectroscopic Data
Due to the limited availability of specific experimental spectra for N-2-Cyanoethyl-val-leu-
anilide in public databases, the following tables present predicted ¹H and ¹³C NMR chemical

shifts and a plausible Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation

pattern. These predictions are based on the analysis of the constituent chemical moieties: the

N-2-cyanoethyl group, the valine and leucine residues, and the anilide group.

Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for N-2-Cyanoethyl-val-leu-anilide are summarized in

Table 1. The shifts are influenced by the electronic environment of each proton. For example,

the aromatic protons of the anilide group are expected to appear in the downfield region (7.0-

8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aliphatic

side chains of valine and leucine will be found in the upfield region (0.8-2.5 ppm).
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Table 1: Predicted ¹H NMR Chemical Shifts for N-2-Cyanoethyl-val-leu-anilide

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

Val-NH ~8.2 d ~8.0

Leu-NH ~8.0 d ~7.5

Anilide-H (ortho) ~7.6 d ~7.8

Anilide-H (meta) ~7.3 t ~7.8

Anilide-H (para) ~7.1 t ~7.5

Val-CαH ~4.2 dd ~8.0, ~5.0

Leu-CαH ~4.4 m

N-CH₂ (cyanoethyl) ~3.6 t ~6.5

CH₂ (cyanoethyl) ~2.8 t ~6.5

Val-CβH ~2.2 m

Leu-CβH₂ ~1.7 m

Leu-CγH ~1.6 m

Val-CγH₃ (x2) ~1.0 d ~7.0

Leu-CδH₃ (x2) ~0.9 d ~6.5

Note: Predicted values are based on typical chemical shifts of amino acid residues and

functional groups and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbonyl carbons of the

amide bonds and the anilide are expected to have the highest chemical shifts (170-175 ppm).

The cyano carbon will also appear in the downfield region, typically around 118 ppm. The

aliphatic carbons of the valine and leucine side chains will resonate at higher field strengths

(15-40 ppm).
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Table 2: Predicted ¹³C NMR Chemical Shifts for N-2-Cyanoethyl-val-leu-anilide

Carbon Assignment Predicted Chemical Shift (ppm)

Val-C=O ~172

Leu-C=O (anilide) ~170

Anilide-C (ipso) ~138

Anilide-C (ortho) ~120

Anilide-C (meta) ~129

Anilide-C (para) ~124

CN (cyanoethyl) ~118

Val-Cα ~60

Leu-Cα ~53

N-CH₂ (cyanoethyl) ~45

Leu-Cβ ~41

Val-Cβ ~31

Leu-Cγ ~25

CH₂ (cyanoethyl) ~18

Val-Cγ (x2) ~19, ~18

Leu-Cδ (x2) ~23, ~22

Note: These are estimated chemical shifts and are subject to variation based on experimental

conditions.

Predicted ESI-MS Fragmentation Pattern
Electrospray ionization is a soft ionization technique that typically produces a protonated

molecular ion [M+H]⁺. For N-2-Cyanoethyl-val-leu-anilide (Molecular Formula: C₂₀H₃₀N₄O₂,

Molecular Weight: 358.48 g/mol ), the expected [M+H]⁺ ion would have an m/z of 359.49.
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Tandem mass spectrometry (MS/MS) of this precursor ion would likely lead to fragmentation at

the amide bonds, resulting in characteristic b and y ions. The N-cyanoethyl group may also

influence the fragmentation pathway.

Table 3: Plausible ESI-MS/MS Fragmentation of N-2-Cyanoethyl-val-leu-anilide ([M+H]⁺ =

359.49)

Fragment Ion Proposed Structure Predicted m/z

b₁ Val 100.08

y₁ Leu-anilide 205.13

b₂ N-2-Cyanoethyl-Val 212.15

y₂ Val-Leu-anilide 304.22

Internal Fragment Leu 114.10

Immonium Ion (Val) 72.08

Immonium Ion (Leu) 86.10

Loss of C₂H₃N [M+H - CH₂CHCN]⁺ 306.23

Experimental Protocols
The following sections provide detailed, generalized protocols for the NMR and MS analysis of

N-2-Cyanoethyl-val-leu-anilide. These protocols are intended as a starting point and may

require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of N-2-Cyanoethyl-val-leu-anilide in

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent

will depend on the solubility of the compound. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).
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Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the probe to optimize the magnetic field homogeneity.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the

protons.

Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase correct the spectrum manually or automatically.

Calibrate the spectrum by setting the TMS peak to 0 ppm.

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons in the molecule.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher

concentration (20-50 mg) may be required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Instrument Setup:
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H

coupling.

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-

noise ratio.

A longer relaxation delay (d1) of 2-5 seconds is often used.

Data Acquisition: Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the spectrum using the solvent peak as a secondary reference.

Assign the peaks based on their chemical shifts and comparison with predicted values and

spectral databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of N-2-Cyanoethyl-val-leu-anilide in a suitable solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution with a mixture of water and an organic solvent (e.g., 50:50

water:acetonitrile) containing a small amount of an acid (e.g., 0.1% formic acid) to a final

concentration of 1-10 µg/mL. The acid promotes protonation in positive ion mode.

Instrument Setup:

Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
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Calibrate the mass spectrometer using a standard calibration solution.

Set the instrument to positive ion mode.

Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and

drying gas temperature, to maximize the signal of the analyte.

Data Acquisition (MS1):

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify

the protonated molecular ion [M+H]⁺.

Data Acquisition (MS/MS):

Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion.

Fragment the precursor ion using collision-induced dissociation (CID) by applying a

collision energy. The collision energy should be optimized to produce a rich fragmentation

spectrum.

Acquire the MS/MS spectrum to observe the fragment ions.

Data Analysis:

Identify the m/z of the precursor and fragment ions.

Propose fragmentation pathways and assign structures to the observed fragment ions to

confirm the peptide sequence and identify the modifications.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-2-
Cyanoethyl-val-leu-anilide.
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Caption: Workflow for Spectroscopic Analysis.
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This guide provides a foundational framework for the spectroscopic characterization of N-2-
Cyanoethyl-val-leu-anilide. Researchers can adapt and build upon these predicted data and

protocols to facilitate their own analytical studies.

To cite this document: BenchChem. [Spectroscopic Analysis of N-2-Cyanoethyl-val-leu-
anilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062154#spectroscopic-analysis-of-n-2-cyanoethyl-
val-leu-anilide-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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